2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid
Description
Properties
IUPAC Name |
2-[2,4-dichloro-6-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO4S2/c13-6-1-5(2-8-11(18)15-12(20)21-8)10(7(14)3-6)19-4-9(16)17/h1-3H,4H2,(H,16,17)(H,15,18,20)/b8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNQHINOJGTIBU-KRXBUXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)S2)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/2\C(=O)NC(=S)S2)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a convergent approach involving:
- Preparation of the substituted phenoxyacetic acid intermediate bearing dichloro substituents on the aromatic ring.
- Formation of the thiazolidinylidene moiety through cyclocondensation reactions involving rhodanine derivatives.
- Coupling of the two key fragments via a methylene linkage to yield the final compound.
Key Intermediate: Rhodanine-3-acetic Acid Preparation
Rhodanine-3-acetic acid is a crucial intermediate for the thiazolidinylidene portion. According to patent WO2007074390A2, an efficient process for preparing rhodanine-3-acetic acid involves:
- Reacting rhodanine with chloroacetic acid under controlled conditions.
- Use of solvents such as ethyl acetate or toluene.
- Employing bases like triethylamine or sodium carbonate to facilitate the reaction.
- Maintaining temperature control to optimize yield and purity.
This process yields rhodanine-3-acetic acid with high purity, which is essential for subsequent condensation steps.
Formation of the Thiazolidinylidene Moiety
The 4-oxo-2-thioxo-5-thiazolidinylidene ring is typically constructed via an intramolecular cyclocondensation reaction involving:
- The condensation of rhodanine-3-acetic acid with aldehydes or substituted benzaldehydes.
- The use of acid or base catalysts to promote cyclization.
- Solvents such as ethanol or methanol under reflux conditions.
This step forms the thiazolidinylidene ring system with the characteristic keto and thioxo functionalities.
Synthesis of the Dichlorophenoxyacetic Acid Fragment
The aromatic fragment, 2,4-dichloro-6-(phenoxy)acetic acid, is prepared through:
- Nucleophilic aromatic substitution of a suitably substituted chlorophenol with chloroacetic acid derivatives.
- Use of bases such as sodium hydroxide or potassium carbonate to deprotonate the phenol.
- Solvent systems including water, ethanol, or dimethylformamide (DMF).
- Temperature control to avoid side reactions.
This step installs the acetic acid side chain on the dichlorophenol core.
Coupling to Form the Final Compound
The final assembly involves the condensation of the prepared dichlorophenoxyacetic acid with the thiazolidinylidene intermediate:
- A methylene linkage is introduced typically via a Knoevenagel-type condensation.
- Catalysts such as piperidine or tertiary amines (e.g., N-methylmorpholine) are used to facilitate the reaction.
- The reaction is conducted in organic solvents like ethanol, toluene, or ethyl acetate.
- Reflux conditions and inert atmosphere (nitrogen) improve yield and selectivity.
Representative Reaction Conditions and Yields
Analytical and Purification Notes
- Purification of intermediates and final product is commonly achieved by recrystallization or column chromatography.
- Characterization includes NMR, IR, and mass spectrometry to confirm the presence of key functional groups (e.g., thioxo, keto, aromatic chlorides).
- Control of reaction parameters such as pH, temperature, and stoichiometry is critical to minimize side reactions and maximize purity.
Summary of Research Findings
- The preparation of 2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid relies heavily on the efficient synthesis of rhodanine-3-acetic acid as an intermediate.
- Intramolecular cyclocondensation is a pivotal step for constructing the heterocyclic thiazolidinylidene ring.
- The aromatic substitution to introduce the dichlorophenoxyacetic acid fragment must be carefully controlled to maintain functional group integrity.
- Use of mild bases and appropriate solvents enhances reaction specificity and yield.
- Patent literature provides detailed protocols that have been optimized for industrial-scale synthesis, indicating the compound’s relevance in pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activity, including aldose reductase inhibition, which is significant in the management of diabetic complications.
Medicine: Due to its biological activity, it is being explored for its therapeutic potential in treating various diseases, including diabetes and inflammatory conditions.
Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of aldose reductase, an enzyme involved in the polyol pathway[_{{{CITATION{{{_1{2-2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy .... By inhibiting this enzyme, it helps prevent the accumulation of sorbitol, which is associated with diabetic complications. The molecular targets include the active site of aldose reductase, and the pathways involved are related to glucose metabolism and oxidative stress.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electronic Effects : Chloro (electron-withdrawing) vs. bromo (larger atomic radius) substituents influence binding affinity to aldose reductase. Bromo derivatives (e.g., 237b) show improved metabolic stability due to reduced oxidative dehalogenation .
Thioxo vs. Dioxo Thiazolidinone: The thioxo group in the target compound enhances electrophilicity, promoting covalent interactions with enzyme active sites, whereas dioxo derivatives (e.g., 237a) favor hydrogen bonding .
Phenoxy Linker: The phenoxy acetic acid moiety is conserved across analogues, but substituents like methoxy (237a) or hydroxy (compound 5) alter solubility and membrane permeability .
Functional Analogues with Phenoxy Acetic Acid Backbone
- Hydrazone Derivatives (e.g., 5a–c): These compounds, such as 2-(2-((2-Benzoylhydrazineylidene)methyl)phenoxy)acetic acid (5a), replace the thiazolidinone core with hydrazone groups. They exhibit COX-2 inhibitory activity (IC₅₀ = 0.8–2.1 μM) but lack specificity for aldose reductase .
- Methoxyimino Acetates (e.g., 490-M16): These derivatives, like 2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid, prioritize radical scavenging over enzyme inhibition, with lower toxicity profiles (LD₅₀ > 500 mg/kg) .
Pharmacokinetic and Toxicity Comparisons
- Target Compound: Limited bioavailability due to high logP (~3.2) but shows low acute toxicity (LD₅₀ = 320 mg/kg in rodents) .
- 237b : Improved solubility (logP = 2.8) and reduced hepatotoxicity compared to the dichloro analogue .
- Compound 5 : High plasma protein binding (98%) but rapid renal clearance (t₁/₂ = 1.5 h) .
Biological Activity
2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid, a compound featuring a thiazolidinone moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₂H₇Cl₂NO₄S₂ and a molecular weight of 364.2 g/mol. Its structure includes a dichlorophenyl group and a thiazolidinone derivative, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇Cl₂NO₄S₂ |
| Molecular Weight | 364.2 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : The thiazolidinone moiety is known for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of thiazolidinone can induce apoptosis in various cancer cell lines by targeting specific cellular pathways .
- Antimicrobial Properties : Compounds containing thiazolidinone structures have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in treating infections .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several thiazolidinone derivatives, including the target compound, against human leukemia cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to decreased cell viability (IC50 < 50 μM) in treated cells .
The mechanism of action involves interaction with various molecular targets within the cell:
- Enzyme Inhibition : The thiazolidinone ring can interact with enzymes involved in cell proliferation and survival.
- Cell Membrane Permeability : The presence of a sulfonate group enhances solubility and facilitates transport across cell membranes, allowing for better bioavailability and efficacy .
Comparative Analysis
Comparing this compound with similar thiazolidinone derivatives reveals its unique properties:
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, apoptosis |
| Thiazolidinone Derivative A | Moderate | High | Cell cycle arrest |
| Thiazolidinone Derivative B | Low | Moderate | Reactive oxygen species (ROS) generation |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial activities.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target diseases.
Q & A
Q. How can solubility be enhanced for in vivo studies without structural modification?
- Formulation Strategies :
- Nanoemulsions : Use Tween-80 and PEG-400 to achieve >2 mg/mL solubility .
- Co-Crystals : Co-crystallize with nicotinamide (1:1 molar ratio) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
